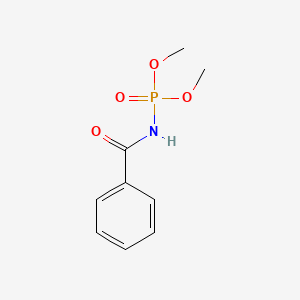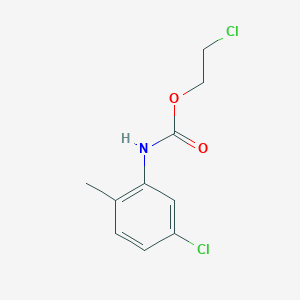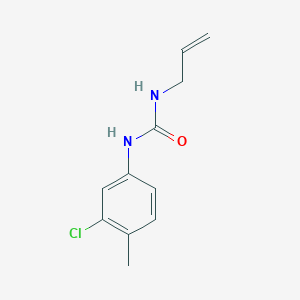
meso-2,3-Diphenylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
meso-2,3-Diphenylbutane: is an organic compound with the molecular formula C16H18. It is a meso compound, meaning it has multiple stereocenters but is optically inactive due to an internal plane of symmetry. This compound is characterized by the presence of two phenyl groups attached to a butane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: meso-2,3-Diphenylbutane can be synthesized through the catalytic hydrogenation of cis-2,3-diphenyl-2-butene. This reaction typically involves the use of a palladium or platinum catalyst under hydrogen gas at elevated pressures .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: meso-2,3-Diphenylbutane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced further to form simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium or platinum.
Substitution: Halogenation can be achieved using halogens like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of diphenylbutanone or diphenylbutanol.
Reduction: Formation of simpler hydrocarbons like diphenylbutane.
Substitution: Formation of halogenated derivatives like 2,3-dibromo-2,3-diphenylbutane.
Aplicaciones Científicas De Investigación
meso-2,3-Diphenylbutane has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a model compound in stereochemical studies.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism by which meso-2,3-diphenylbutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Specific pathways and molecular targets are still under investigation, but it is known to interact with various biological molecules through non-covalent interactions .
Comparación Con Compuestos Similares
2,3-Diphenylbutane: A racemic mixture of enantiomers.
2,3-Diphenyl-2-butene: The unsaturated precursor to meso-2,3-diphenylbutane.
2,3-Dibromo-2,3-diphenylbutane: A halogenated derivative.
Comparison: this compound is unique due to its meso configuration, which imparts optical inactivity despite having multiple stereocenters. This distinguishes it from its racemic and enantiomeric counterparts, which are optically active. The presence of the internal plane of symmetry in this compound also affects its chemical reactivity and interactions with other molecules .
Propiedades
Número CAS |
27755-15-3 |
|---|---|
Fórmula molecular |
C16H18 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
3-phenylbutan-2-ylbenzene |
InChI |
InChI=1S/C16H18/c1-13(15-9-5-3-6-10-15)14(2)16-11-7-4-8-12-16/h3-14H,1-2H3 |
Clave InChI |
NGCFVIRRWORSML-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)C(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(4'-Methyl[1,1'-biphenyl]-4-yl)-1-octadecanone](/img/structure/B11958408.png)



![8-Methyl-3-phenyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione](/img/structure/B11958425.png)





